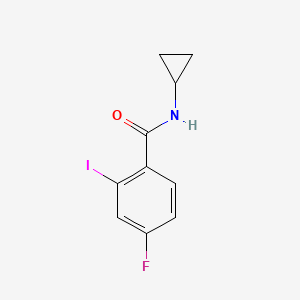

N-Cyclopropyl-4-fluoro-2-iodobenzamide

Description

N-Cyclopropyl-4-fluoro-2-iodobenzamide is a halogenated benzamide derivative characterized by a cyclopropylamine substituent, a fluorine atom at the 4-position, and an iodine atom at the 2-position of the benzene ring. This compound belongs to a class of molecules where halogen atoms (iodine and fluorine) and aromatic substituents are strategically placed to influence electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name |

N-cyclopropyl-4-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FINO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOXJRULLIAPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination at the 4-Position

Fluorination is commonly achieved via electrophilic aromatic substitution (EAS) using fluorine gas or fluorinating agents like Selectfluor®. For example, treatment of 4-hydroxybenzoic acid with Selectfluor® in acetonitrile yields 4-fluorobenzoic acid. Alternative methods include Balz-Schiemann reactions , where aniline derivatives are converted to fluorobenzenes via diazonium tetrafluoroborate intermediates.

Iodination at the 2-Position

Iodination is performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. For instance, reacting 4-fluorobenzoic acid with ICl in glacial acetic acid produces 2-iodo-4-fluorobenzoic acid. The regioselectivity of iodination is influenced by directing groups, with the fluorine atom at the 4-position favoring electrophilic attack at the ortho (2-) position.

Amide Bond Formation

The final step involves coupling 2-iodo-4-fluorobenzoic acid with cyclopropylamine. Two primary methods are employed:

Acid Chloride Intermediate

-

Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form 2-iodo-4-fluorobenzoyl chloride.

-

Reaction with cyclopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), yielding the target compound.

Reaction Conditions:

-

Temperature: 0–25°C

-

Base: Triethylamine (TEA) to scavenge HCl

-

Yield: 70–85%

Coupling Reagent-Mediated Synthesis

Modern protocols utilize carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) to facilitate direct coupling between the acid and amine.

Typical Procedure:

-

Dissolve 2-iodo-4-fluorobenzoic acid (1 eq), EDCI (1.2 eq), and HOBt (1.1 eq) in DCM.

-

Add cyclopropylamine (1.5 eq) and stir at room temperature for 12–24 hours.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield: 80–90%.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Key considerations include:

Continuous Flow Reactors

Solvent and Catalyst Recycling

-

Green chemistry principles advocate for reusable solvents (e.g., cyclopentyl methyl ether) and immobilized catalysts to minimize waste.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, TEA, DCM | 70–85 | ≥95 | Moderate |

| EDCI/HOBt Coupling | EDCI, HOBt, DCM | 80–90 | ≥98 | High |

| Continuous Flow Iodination | ICl, AcOH, Microreactor | 90–95 | ≥97 | Industrial |

Key Findings:

-

The EDCI/HOBt method offers superior yields and purity compared to the acid chloride route.

-

Continuous flow systems significantly enhance iodination efficiency for large-scale production.

Challenges and Solutions in Synthesis

Regioselectivity in Iodination

-

Issue: Competing para-iodination due to fluorine’s weak directing effect.

-

Solution: Use of bulky directing groups (e.g., trimethylsilyl) temporarily installed at the 4-position to block unwanted substitution.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-fluoro-2-iodobenzamide undergoes various types of chemical reactions, including:

Oxidation: Conversion of the compound into its oxidized form.

Reduction: Reduction of the compound to remove oxygen or add hydrogen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and fluorine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may result in the replacement of the fluorine or iodine atoms with other functional groups.

Scientific Research Applications

N-Cyclopropyl-4-fluoro-2-iodobenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenation Patterns

- The 2-iodo position in this compound may enhance metabolic stability compared to para-substituted analogs .

- Fluorine Substitution: Fluorine at the 4-position in the target compound likely increases lipophilicity and bioavailability, as seen in fluorinated benzamides used in melanoma imaging .

Side Chain Modifications

- The cyclopropyl group in the target compound may confer steric and electronic effects distinct from the diethylaminoethyl () or benzylpiperidine () moieties. Cyclopropane rings are known to improve metabolic resistance and binding specificity in drug design.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Cyclopropyl-4-fluoro-2-iodobenzamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, iodination of 4-fluoro-2-aminobenzamide derivatives using iodine monochloride (ICl) in acidic conditions, followed by cyclopropane ring formation via cyclopropylamine coupling. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR chemical shifts for aromatic protons and cyclopropyl groups) and mass spectrometry (MS) for molecular ion verification .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ ~6.5–8.0 ppm), cyclopropyl protons (δ ~0.5–2.0 ppm), and fluorine coupling patterns (e.g., ⁴J-F splitting in the aromatic ring).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretch (~1100–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for [M+H]⁺ or [M−I]⁺ ions.

Cross-referencing with PubChem or NIST spectral libraries ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in halogenation steps?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during iodination to minimize side reactions (e.g., diiodination).

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for cross-coupling efficiency.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress. Document yield variations under different conditions (e.g., 60–85% yield improvements with optimized catalysts) .

Q. What strategies mitigate stability issues (e.g., decomposition or iodine loss) in this compound during storage?

- Methodological Answer :

- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation and oxidative iodination reversal.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) to limit moisture-induced hydrolysis.

- Periodic Analysis : Conduct stability-indicating HPLC every 3–6 months to assess degradation products (e.g., free iodine detected via iodometric titration) .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

- Methodological Answer :

- Control Experiments : Verify compound integrity (e.g., NMR/MS post-bioassay) to rule out degradation.

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., fluorobenzamide derivatives in ) to identify structure-activity relationships (SAR).

- Statistical Validation : Apply ANOVA or Student’s t-test to assess reproducibility across replicates .

Q. What computational methods predict the reactivity of the iodine substituent in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model iodine’s electron-withdrawing effects on the aromatic ring (e.g., Hammett σ constants).

- Molecular Dynamics (MD) : Simulate solvation effects on iodine’s leaving-group potential in substitution reactions.

- Docking Studies : Predict binding affinity in biological targets (e.g., enzyme active sites) using AutoDock Vina, correlating with experimental IC₅₀ values .

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using software like PyMOL to assess cyclopropyl ring hindrance during palladium-catalyzed couplings.

- Electronic Profiling : Compare reaction rates with/without cyclopropyl via cyclic voltammetry (e.g., E₁/₂ shifts indicate electron-donating/withdrawing effects).

- Substituent Swapping : Synthesize analogs (e.g., N-ethyl or N-phenyl) to isolate steric/electronic contributions .

Q. What analytical approaches identify and quantify byproducts during this compound synthesis?

- Methodological Answer :

- GC-MS/LC-MS : Detect low-abundance byproducts (e.g., dehalogenated or dimerized species).

- Isotopic Labeling : Use ¹²⁷I/¹²⁵I isotopes to trace iodine redistribution pathways.

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for precise quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.